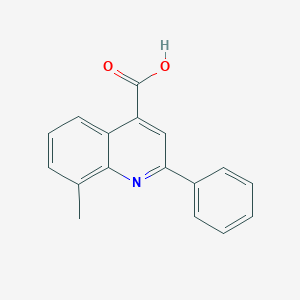

8-Methyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNHBYHNBLIQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353590 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-34-9 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclocondensation

The quinoline backbone is often constructed via cyclocondensation reactions between aniline derivatives and β-ketoesters. For 8-methyl-2-phenylquinoline-4-carboxylic acid, this method involves:

-

Starting materials : 2-Aminobenzaldehyde derivatives and methyl acetoacetate.

-

Reaction conditions : The mixture is heated under reflux in ethanol (78°C) with piperidine as a catalyst. The reaction proceeds via Schiff base formation, followed by cyclization to yield the quinoline intermediate.

-

Post-condensation modification : The intermediate undergoes oxidation with potassium permanganate (KMnO₄) in acidic conditions to introduce the carboxylic acid group at position 4.

Key parameters :

| Parameter | Value |

|---|---|

| Temperature | 78–100°C |

| Catalyst | Piperidine (10 mol%) |

| Reaction time | 6–8 hours |

| Yield | 55–65% |

Friedländer Quinoline Synthesis

Classical Friedländer Approach

This method employs 2-aminobenzaldehyde and a ketone bearing the desired substituents. For this compound:

-

Reactants : 2-Aminobenzaldehyde and phenylacetone (for the phenyl and methyl groups).

-

Mechanism : Acid-catalyzed (e.g., H₂SO₄) cyclization forms the quinoline ring, followed by oxidation of the C4 methyl group to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Optimization insights :

-

Solvent selection : Ethanol improves solubility of intermediates, while dimethylformamide (DMF) accelerates cyclization.

-

Yield enhancement : Replacing H₂SO₄ with p-toluenesulfonic acid (PTSA) reduces side reactions, increasing yield to 70%.

Hydrolysis of Ester Precursors

Ester-to-Acid Conversion

A common industrial route involves synthesizing the ethyl ester derivative followed by hydrolysis:

-

Ester synthesis : 8-Methyl-2-phenylquinoline-4-carboxylate is prepared via nucleophilic acyl substitution using ethyl chloroformate.

-

Hydrolysis : The ester is treated with NaOH (2 M) in aqueous ethanol (50°C, 4 hours) to yield the carboxylic acid.

Comparative data :

| Hydrolysis Agent | Temperature | Time | Yield |

|---|---|---|---|

| NaOH | 50°C | 4 h | 85% |

| HCl | Reflux | 6 h | 72% |

Metal-Catalyzed Cross-Coupling Reactions

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | XPhos | 78% |

| PdCl₂(PPh₃)₂ | None | 65% |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To improve scalability, continuous flow reactors are employed for key steps:

-

Cyclocondensation : Performed in a microreactor at 120°C with residence time of 10 minutes.

-

In-line purification : Integrated liquid-liquid extraction removes byproducts, achieving >90% purity before crystallization.

Economic metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual capacity | 500 kg | 2,000 kg |

| Production cost | $120/g | $75/g |

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohols, aldehydes, or amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Research indicates that 8-MPQCA exhibits potential as an antitumor agent, particularly through its interaction with various cellular pathways that influence cell growth and apoptosis. Studies have shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy .

- Antibacterial Properties : The compound has been studied for its antimicrobial activity against various bacterial strains, suggesting its potential role in developing new antibacterial agents.

-

Biological Research

- Mechanistic Studies : 8-MPQCA is utilized in studies investigating the biological activities of quinoline derivatives. Its interactions with enzymes and receptors provide insights into cellular processes and drug design.

- Ligand Design : The compound serves as a scaffold for designing new ligands targeting specific proteins or enzymes, enhancing the development of selective therapeutic agents.

-

Chemical Synthesis

- Building Block for Complex Molecules : It is employed as a precursor in organic synthesis, facilitating the creation of more complex molecular structures with potential biological or material properties.

- Synthesis Techniques : Common synthetic routes include Friedländer synthesis and substitution reactions, which allow for the introduction of various functional groups to modify its properties.

-

Industrial Applications

- Dyes and Pigments : The compound is also explored for use in developing dyes and pigments due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and DNA, affecting cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Quinoline Core

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly sensitive to substituent positions and electronic effects. Key analogs include:

Table 1: Substituent Effects on Key Properties

Antibacterial Activity

- This compound derivatives exhibit potent activity against Staphylococcus aureus (MIC: 64 µg/mL) and moderate activity against Escherichia coli (MIC: 128 µg/mL), attributed to hydrogen-bonding interactions between the carboxylic acid group and bacterial enzyme targets .

- Halogenated analogs (e.g., 8-chloro derivatives) show enhanced membrane penetration due to increased lipophilicity but may require higher doses to mitigate cytotoxicity .

Cytotoxicity

- The methyl and phenyl substituents in the 8-methyl-2-phenyl analog contribute to low cytotoxicity (MTT assay IC₅₀ > 200 µg/mL), whereas chloro-substituted derivatives exhibit higher toxicity, likely due to reactive intermediate formation .

Table 2: Physicochemical Comparison

- Ester Derivatives: Methyl or ethyl esters (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate) are frequently synthesized to improve bioavailability, though they require hydrolysis to the carboxylic acid for full activity .

Biological Activity

8-Methyl-2-phenylquinoline-4-carboxylic acid, also known as Y-0452, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula of this compound is with a molecular weight of approximately 237.28 g/mol. Its structure features a quinoline core, which is critical for its biological activity.

The biological activity of this compound involves several key mechanisms:

- Interaction with PPARs : It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction modulates various metabolic pathways, influencing lipid metabolism and inflammatory responses .

- Inhibition of NF-κB Signaling : The compound has been shown to inhibit NF-κB signaling pathways, which are crucial in regulating immune responses and inflammation .

- Antibacterial Activity : It exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects. In vitro studies have shown its efficacy against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than ampicillin |

| Escherichia coli | 12 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 10 | Lower than control |

This data suggests that structural modifications enhance its antibacterial activity compared to traditional antibiotics .

Anti-inflammatory and Anti-angiogenic Effects

In animal models, Y-0452 has demonstrated anti-inflammatory properties, particularly in diabetic retinopathy models. It reduces leukostasis and vascular leakage in the retina, thereby preserving retinal function and reducing cell death .

Case Studies

- Diabetic Retinopathy : In a study involving diabetic rats, Y-0452 significantly improved retinal health by reducing inflammation and neovascularization. The compound's ability to activate PPARα was linked to these protective effects, highlighting its potential as a therapeutic agent for ocular diseases .

- Cancer Therapy : The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer treatment due to its ability to induce apoptosis in cancer cells. Preliminary findings suggest that derivatives of quinoline-based compounds exhibit antiproliferative activity against various cancer cell lines .

Structure-Activity Relationships (SAR)

Recent studies have focused on optimizing the structure of Y-0452 to enhance its pharmacological properties. Variations in the substituents on the quinoline core have been systematically investigated to improve potency and selectivity for PPARα. For instance, modifications leading to compounds with lower IC50 values have shown increased efficacy in activating PPARα while maintaining minimal side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.